molecular formula C10H19NO2 B1455765 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1562038-48-5

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No. B1455765
M. Wt: 185.26 g/mol
InChI Key: ZVKOJCDGGWSBNL-UHFFFAOYSA-N
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Description

“2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.26 .


Molecular Structure Analysis

The InChI code for “2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” is 1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of “2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” is predicted to be 280.3±40.0 °C . Its density is predicted to be 1.03±0.1 g/cm3 . The pKa, a measure of acidity, is predicted to be 8.78±0.60 .

Scientific Research Applications

  • Crystal Structure and Thermodynamics : Zeng, Wang, and Zhang (2021) studied a 1,5-dioxaspiro[5.5] derivative combined with a benzimidazole moiety, exploring its crystal structure and thermodynamic properties. This research provides insights into the molecular structure and stability of similar compounds, including 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (Zeng, Wang, & Zhang, 2021).

  • Synthesis Methods : Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method enhances the understanding of synthesizing spiromorpholinotetrahydropyran derivatives, which are structurally related to 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

  • Biological Evaluation : Rice, Sheth, and Wheeler (1973) synthesized N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane and related compounds, evaluating their cytotoxic action against human cancer cells. This study suggests potential therapeutic applications for structurally similar compounds like 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane in cancer research (Rice, Sheth, & Wheeler, 1973).

  • Synthesis and Stereochemistry in Nature : Zhang, Fletcher, Dettner, Francke, and Kitching (1999) synthesized the branched-carbon chain spiroacetal 2,2,8-trimethyl-1,7-dioxaspiro[5.5]undecane and studied its natural occurrence in rove beetles. This research provides insights into the natural synthesis and stereochemistry of compounds similar to 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (Zhang et al., 1999).

Safety And Hazards

The safety information for “2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2,10-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOJCDGGWSBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCO1)CNCC(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 2
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 3
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 4
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 5
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 6
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

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